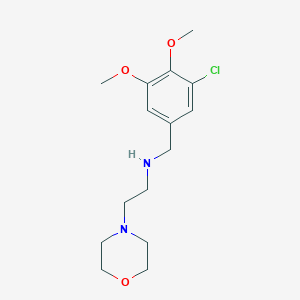
N-(3-chloro-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine, also known as 25C-NBOMe, is a synthetic compound that belongs to the phenethylamine family. It is a potent hallucinogenic drug that has gained popularity among recreational drug users due to its psychedelic effects. However, this compound has also attracted the attention of scientists due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(3-chloro-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine is thought to involve the activation of the serotonin 2A receptor, which leads to the modulation of various neurotransmitter systems such as dopamine, glutamate, and GABA. This modulation results in the alteration of perception, mood, and cognition. However, the exact mechanism of action of this compound is still not fully understood and requires further investigation.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-chloro-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine are similar to those of other hallucinogenic drugs such as LSD and psilocybin. These effects include altered perception of time and space, changes in mood and emotions, and enhanced creativity and introspection. However, N-(3-chloro-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine has been found to be more potent than other hallucinogens, which can lead to more intense and unpredictable effects. Additionally, this compound has been associated with adverse effects such as seizures, cardiovascular complications, and even death.
Advantages and Limitations for Lab Experiments
N-(3-chloro-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine has several advantages for laboratory experiments. It is a potent and selective agonist of the serotonin 2A receptor, which makes it a valuable tool for studying the role of this receptor in neuropsychiatric disorders. Additionally, this compound has a high affinity for the receptor, which allows for the use of lower concentrations in experiments. However, the use of N-(3-chloro-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine in laboratory experiments is limited by its potential toxicity and adverse effects. Therefore, caution must be exercised when using this compound in research.
Future Directions
There are several future directions for the research of N-(3-chloro-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine. One direction is the investigation of its potential therapeutic applications in neuropsychiatric disorders such as depression, anxiety, and schizophrenia. Additionally, the development of safer and more selective analogs of this compound could lead to the discovery of new treatments for these disorders. Another direction is the exploration of the mechanism of action of N-(3-chloro-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine, which could provide insights into the pathophysiology of neuropsychiatric disorders. Finally, the study of the adverse effects of this compound could lead to the development of strategies to mitigate its potential toxicity.
Synthesis Methods
The synthesis of N-(3-chloro-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine involves the reaction of 2-(morpholin-4-yl)ethanamine with 3-chloro-4,5-dimethoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
Scientific Research Applications
N-(3-chloro-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine has been the subject of numerous scientific studies due to its potential therapeutic applications. One study found that this compound has a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, cognition, and perception. This receptor has been implicated in the pathophysiology of various neuropsychiatric disorders such as depression, anxiety, and schizophrenia. Therefore, N-(3-chloro-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine has the potential to be used as a tool for studying the role of the serotonin 2A receptor in these disorders.
properties
Product Name |
N-(3-chloro-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine |
|---|---|
Molecular Formula |
C15H23ClN2O3 |
Molecular Weight |
314.81 g/mol |
IUPAC Name |
N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C15H23ClN2O3/c1-19-14-10-12(9-13(16)15(14)20-2)11-17-3-4-18-5-7-21-8-6-18/h9-10,17H,3-8,11H2,1-2H3 |
InChI Key |
LODCFFRVGUGLMJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CNCCN2CCOCC2)Cl)OC |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNCCN2CCOCC2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B249515.png)
![1-[5-(3,5-dichlorophenyl)furan-2-yl]-N-methylmethanamine](/img/structure/B249516.png)
![2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B249518.png)
![N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}-2-methylpropan-1-amine](/img/structure/B249520.png)
![N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-1-amine](/img/structure/B249521.png)
![2-Chloro-4-[(4-ethoxybenzyl)amino]benzoic acid](/img/structure/B249523.png)
![4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide](/img/structure/B249524.png)
![1-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]propan-2-ol](/img/structure/B249525.png)
![N-benzyl-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B249526.png)
![2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol](/img/structure/B249527.png)
![1-allyl-N-[(3-methyl-2-thienyl)methyl]-1H-tetraazol-5-amine](/img/structure/B249531.png)
![1-ethyl-N-{2-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B249537.png)
![N-[4-(benzyloxy)-3-chlorobenzyl]cyclopropanamine](/img/structure/B249539.png)